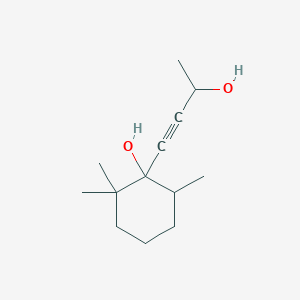
1-(3-Hydroxybut-1-yn-1-yl)-2,2,6-trimethylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxy-1-butynyl)-2,2,6-trimethylcyclohexanol is an organic compound with a unique structure that combines a cyclohexanol ring with a butynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxy-1-butynyl)-2,2,6-trimethylcyclohexanol can be achieved through several methods. One common approach involves the reaction between acetylene and a suitable cyclohexanol derivative in the presence of a catalyst. For example, the reaction between acetylene 1,2,5-triols and orthoformic ester in the presence of catalytic quantities of benzoic acid can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions. The use of high-pressure reactors and efficient catalysts ensures high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-(3-Hydroxy-1-butynyl)-2,2,6-trimethylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and butynyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the carbonyl group back to a hydroxyl group.
Substitution: Halogenation reactions using reagents like thionyl chloride or phosphorus tribromide can substitute the hydroxyl group with a halogen atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the original alcohol. Substitution reactions can produce halogenated derivatives of the compound.
科学的研究の応用
1-(3-Hydroxy-1-butynyl)-2,2,6-trimethylcyclohexanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-hydroxy-1-butynyl)-2,2,6-trimethylcyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and butynyl groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound can modulate various biochemical processes.
類似化合物との比較
Similar Compounds
4-(3-Hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one: This compound shares a similar cyclohexanol structure but differs in the position and type of the substituent groups.
7-Oxabicyclo[4.1.0]heptan-3-ol, 6-(3-hydroxy-1-butenyl)-1,5,5-trimethyl-: Another structurally related compound with a different ring system and substituent arrangement.
Uniqueness
1-(3-Hydroxy-1-butynyl)-2,2,6-trimethylcyclohexanol is unique due to the presence of both a hydroxyl and a butynyl group on the cyclohexanol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
41641-09-2 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
1-(3-hydroxybut-1-ynyl)-2,2,6-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C13H22O2/c1-10-6-5-8-12(3,4)13(10,15)9-7-11(2)14/h10-11,14-15H,5-6,8H2,1-4H3 |
InChIキー |
MJQWBMRBYSWPQD-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1(C#CC(C)O)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11944609.png)
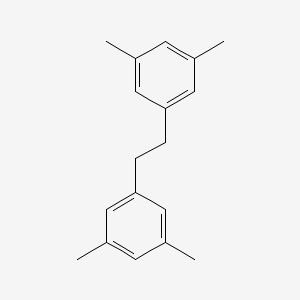
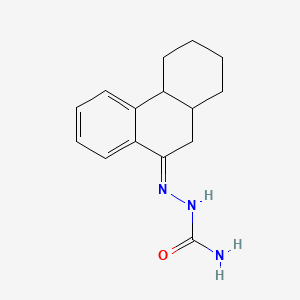
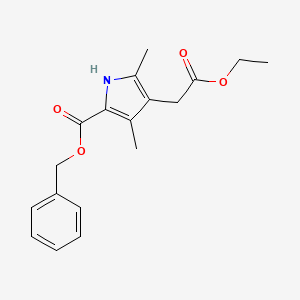

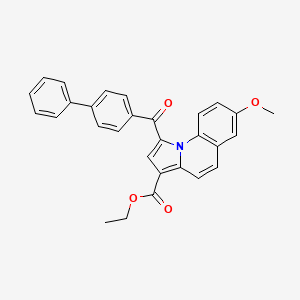
![1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol](/img/structure/B11944630.png)
![Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11944640.png)
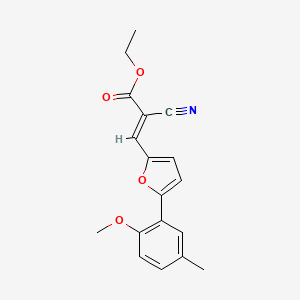

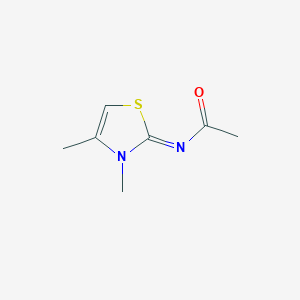


![3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione](/img/structure/B11944677.png)
